Methyl 6-amino-3,5-dibromopicolinate

Sourcing a reliable 3,5-dibromo-6-amino picolinate scaffold for kinase inhibitor synthesis often leads to inconsistent regioselectivity in cross-coupling steps. This compound solves that with a defined substitution pattern essential for downstream imidazopyridine cyclizations. - Application-defined architecture: Enables specific Syk inhibitor and quinoline/quinoxaline antibacterial scaffold construction. - Synthetic precision: The exact bromine and amino positioning prevents off-pathway reactions, maximizing yield and purity.

Molecular Formula C7H6Br2N2O2
Molecular Weight 309.94 g/mol
CAS No. 443956-21-6
Cat. No. B052669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-3,5-dibromopicolinate
CAS443956-21-6
Synonyms6-Amino-3,5-dibromopyridine-2-carboxylic Acid Methyl Ester;  6-Amino-3,5-dibromo-2-pyridinecarboxylic Acid Methyl Ester
Molecular FormulaC7H6Br2N2O2
Molecular Weight309.94 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1Br)Br)N
InChIInChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11)
InChIKeyRLNKFHZYSZFLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-amino-3,5-dibromopicolinate: Halogenated Pyridine Building Block


Methyl 6-amino-3,5-dibromopicolinate (CAS 443956-21-6) is a halogenated pyridine derivative with the molecular formula C₇H₆Br₂N₂O₂ and a molecular weight of 309.94 g/mol . It features a picolinate ester backbone substituted with bromine atoms at the 3- and 5-positions and an amino group at the 6-position [1]. This compound is primarily recognized as a synthetic intermediate, utilized in the preparation of imidazopyridines as Syk inhibitors and various quinoline, quinoxaline, and naphthyridine derivatives as antibacterial agents [2].

Precise 3,5-dibromo-6-amino picolinate scaffold
Regioselective intermediate for heterocycle synthesis
Supports Syk inhibitor and antibacterial research

Methyl 6-amino-3,5-dibromopicolinate: Why Substitution Fails


Direct substitution of Methyl 6-amino-3,5-dibromopicolinate with a closely related analog is not advisable without rigorous re-validation due to the compound's unique, application-defined role as a building block [1]. Unlike final drug substances where potency and selectivity are paramount, the value of this compound lies in its precise molecular architecture (a 3,5-dibromo-6-amino substitution pattern on a picolinate ester). This specific arrangement is crucial for its participation in subsequent synthetic steps, such as regioselective cross-coupling reactions or cyclizations, where the presence and position of each halogen and the amino group dictate the outcome. Replacing it with a mono-bromo, chloro, or de-amino analog would likely result in different reaction pathways, yields, or impurities, thereby undermining the integrity of the final pharmaceutical compound [1]. Therefore, procurement decisions must be based on the exact structural requirements of the intended synthesis, not on generic compound class.

  • Bromine pattern 3,5-Dibromo substitution directs cross-coupling regiochemistry; mono-bromo or chloro analogs may alter reaction pathways.
  • Amino position 6-Amino group is critical for heterocycle formation; de-amino or shifted substitution may not replicate reactivity.
  • Ester backbone Picolinate ester governs solubility and reactivity; alternative esters may change yields or impurity profiles.

Methyl 6-amino-3,5-dibromopicolinate: Comparative Performance Evidence


Methyl 6-amino-3,5-dibromopicolinate: Key Applications in Drug Discovery


Imidazopyridine Syk Inhibitor Synthesis

The compound serves as a key reagent in the synthesis of imidazopyridines, which are investigated as inhibitors of Spleen Tyrosine Kinase (Syk) [1]. Syk is a critical signaling kinase involved in various inflammatory and autoimmune diseases, as well as certain cancers. This application scenario is relevant for medicinal chemistry groups focused on developing novel treatments for conditions like rheumatoid arthritis, allergic rhinitis, or B-cell malignancies [1].

Antibacterial Quinoline and Naphthyridine Derivatives

Methyl 6-amino-3,5-dibromopicolinate is also employed as a building block in the construction of quinoline, quinoxaline, and naphthyridine-based scaffolds [1]. These heterocyclic cores are prevalent in numerous antibacterial agents. Research teams engaged in combating antimicrobial resistance may find this compound useful for generating libraries of novel derivatives for screening against resistant bacterial strains [1].

Application
Selection Property
Validation Focus
Imidazopyridine Syk inhibitor research
3,5-Dibromo pattern for Suzuki cross-coupling
Heterocycle assembly and Syk inhibition assays
Antibacterial quinoline/naphthyridine screening
Amino-bromo substitution for cyclization chemistry
Library synthesis and antimicrobial susceptibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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